molecular formula C6H2FIN2 B1343177 3-Fluoro-4-iodopyridine-2-carbonitrile CAS No. 669066-35-7

3-Fluoro-4-iodopyridine-2-carbonitrile

Cat. No. B1343177
Key on ui cas rn: 669066-35-7
M. Wt: 248 g/mol
InChI Key: CLBCNDXLHUIEBW-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of diisopropylamine (2.80 ml, 19.66 mmol) in THF (Volume: 201 ml) cooled to −78° C. was added n-butyllithium (7.86 ml, 19.66 mmol) dropwise. The dry ice/acetone bath was replaced with an ice water bath and reaction mixture was stirred at 0° C. for 25 min, and then re-cooled to −78° C. In a separate flask, a solution of 3-fluoropicolinonitrile (1.5 g, 12.29 mmol) in THF (50 mL) was cooled to −78° C., and then LDA (130 mL, 1.0 equiv) was added. The solution turned dark red. After 35 min, iodine (3.43 g, 13.51 mmol) was added rapidly. The reaction mixture was stirred for 45 min, then quenched with H2O. Layers were separated and the aqueous phase extracted with CH2Cl2 (2×). Organics combined, dried over Na2SO4, filtered, and concentrated to afford a brown residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (80 g column, 60 mL/min, 0-20% EtOAc in hexanes over 23 min, tr=18 min) gave the title compound (1.7 g, 6.79 mmol, 55.2% yield) as a brown solid.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
201 mL
Type
solvent
Reaction Step One
Quantity
7.86 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Five
Quantity
3.43 g
Type
reactant
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
55.2%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O.CC(C)=O.[F:20][C:21]1[C:22]([C:27]#[N:28])=[N:23][CH:24]=[CH:25][CH:26]=1.[Li+].CC([N-]C(C)C)C.[I:37]I>C1COCC1.C(Cl)Cl>[F:20][C:21]1[C:22]([C:27]#[N:28])=[N:23][CH:24]=[CH:25][C:26]=1[I:37] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
201 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.86 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
130 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Six
Name
Quantity
3.43 g
Type
reactant
Smiles
II
Step Seven
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
WAIT
Type
WAIT
Details
After 35 min
Duration
35 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched with H2O
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown residue
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (80 g column, 60 mL/min, 0-20% EtOAc in hexanes over 23 min, tr=18 min)
Duration
18 min

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC=1C(=NC=CC1I)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.79 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 55.2%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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